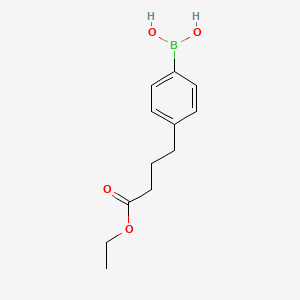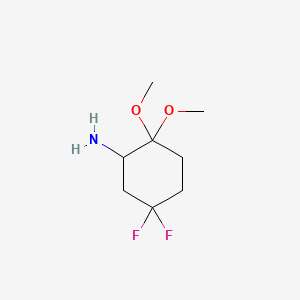![molecular formula C17H32N2O2 B13475761 Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)
Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and two piperidine rings, one of which is substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl 4-methylpiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors. It serves as a model compound for investigating the structure-activity relationships of piperidine-based drugs .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is unique due to its dual piperidine ring structure and the presence of a tert-butyl ester group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C17H32N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-14-6-10-19(11-7-14)17(5)8-12-18(13-9-17)15(20)21-16(2,3)4/h14H,6-13H2,1-5H3 |
InChI-Schlüssel |
PFONJASTBOQREP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)




![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)




![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)


